Cas no 1600983-42-3 (1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro-)

1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro-
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- インチ: 1S/C7H12F2N2/c8-7(9,5-10)6-11-3-1-2-4-11/h1-2H,3-6,10H2
- InChIKey: BNIGMADGCREDLW-UHFFFAOYSA-N
- ほほえんだ: C(N1CC=CC1)C(F)(F)CN
1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-789928-10.0g |
3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |
1600983-42-3 | 95% | 10.0g |
$5159.0 | 2024-05-22 | |
Enamine | EN300-789928-2.5g |
3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |
1600983-42-3 | 95% | 2.5g |
$2351.0 | 2024-05-22 | |
Enamine | EN300-789928-0.05g |
3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |
1600983-42-3 | 95% | 0.05g |
$1008.0 | 2024-05-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01090834-1g |
3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |
1600983-42-3 | 95% | 1g |
¥8918.0 | 2023-04-10 | |
Enamine | EN300-789928-0.1g |
3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |
1600983-42-3 | 95% | 0.1g |
$1056.0 | 2024-05-22 | |
Enamine | EN300-789928-1.0g |
3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |
1600983-42-3 | 95% | 1.0g |
$1200.0 | 2024-05-22 | |
Enamine | EN300-789928-0.25g |
3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |
1600983-42-3 | 95% | 0.25g |
$1104.0 | 2024-05-22 | |
Enamine | EN300-789928-5.0g |
3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |
1600983-42-3 | 95% | 5.0g |
$3479.0 | 2024-05-22 | |
Enamine | EN300-789928-0.5g |
3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |
1600983-42-3 | 95% | 0.5g |
$1152.0 | 2024-05-22 |
1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro- 関連文献
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1. Book reviews
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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S. Ahmed Chem. Commun., 2009, 6421-6423
1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro-に関する追加情報
1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro- (CAS No. 1600983-42-3): An Overview of a Promising Compound in Medicinal Chemistry
1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro- (CAS No. 1600983-42-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and pharmacological properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.
The chemical structure of 1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro- is characterized by a pyrrole ring fused with a propanamine moiety and substituted with two fluorine atoms at the β-position. The presence of these fluorine atoms imparts unique electronic and steric properties to the molecule, which can significantly influence its biological activity and pharmacokinetic behavior. The CAS number 1600983-42-3 uniquely identifies this compound in chemical databases and literature.
In terms of synthesis, several methods have been reported for the preparation of 1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro-. One common approach involves the reaction of a suitable pyrrole derivative with a β,β-difluorinated propanamine precursor. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for the synthesis of this compound, making it more accessible for research and development purposes.
The biological activities of 1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro- have been extensively studied in various in vitro and in vivo models. One of the most notable findings is its potential as an antitumor agent. Studies have shown that this compound exhibits significant cytotoxicity against a range of cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Beyond its antitumor properties, 1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro- has also shown promise as an antiviral agent. Research has demonstrated its ability to inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.
In addition to its therapeutic potential, 1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro- has been investigated for its neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress-induced damage and reduce neuroinflammation. These properties make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic profile of 1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro- has also been studied to evaluate its suitability for clinical applications. Preclinical studies have demonstrated favorable pharmacokinetic parameters, including good oral bioavailability and a long half-life. These characteristics suggest that this compound could be effectively administered orally or intravenously in therapeutic settings.
To further validate its therapeutic potential, several clinical trials are currently underway to assess the safety and efficacy of 1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro- in human subjects. Preliminary results from phase I trials have shown promising outcomes with no major adverse effects reported. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro- (CAS No. 1600983-42-3) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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